molecular formula C10H7F6NO2 B1438986 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate CAS No. 23794-80-1

2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate

Cat. No.: B1438986
CAS No.: 23794-80-1
M. Wt: 287.16 g/mol
InChI Key: LQCXCGJWHXQZMV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl group attached to a carbamate linkage and a para-substituted trifluoromethylphenyl ring. The para-trifluoromethyl group enhances steric and electronic effects, influencing binding interactions and solubility.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-3-1-6(2-4-7)10(14,15)16/h1-4H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCXCGJWHXQZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 4-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key analogs and their properties:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Characteristics/Applications Evidence ID
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate 3-(trifluoromethyl)phenyl C₁₀H₇F₆NO₂ ~287 Agrochemical research; high lipophilicity 15
2,2,2-Trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate 4-isopropylphenyl C₁₂H₁₄F₃NO₂ 261.24 Intermediate in drug synthesis 8
2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate 4-biphenyl C₁₅H₁₂F₃NO₂ 295.26 Enhanced aromatic stacking interactions 14
Ethyl N-(2,4-difluorophenyl)carbamate 2,4-difluorophenyl C₉H₉F₂NO₂ 201.17 Lower lipophilicity; simpler synthesis 12
Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate 4-chloro-3-(trifluoromethyl)phenyl C₁₄H₉ClF₃NO₂ 315.68 Anticancer drug intermediate 19
Key Observations:
  • Lipophilicity : Trifluoromethyl groups increase lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. The biphenyl analog () shows even higher hydrophobicity due to aromatic extension.
  • Electron-Withdrawing Effects: The CF₃ group stabilizes the carbamate linkage against hydrolysis, improving metabolic stability compared to non-fluorinated analogs like ethyl N-(2,4-difluorophenyl)carbamate .

Biological Activity

2,2,2-Trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate is a fluorinated organic compound with notable biological activities. Its unique chemical structure, characterized by multiple trifluoromethyl groups, enhances its lipophilicity and stability, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C10H7F6NO2
  • Molecular Weight : 287.16 g/mol
  • CAS Number : 23794-80-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl groups facilitate membrane permeability, allowing the compound to enter cells where it can modulate enzyme activity or receptor interactions. This modulation can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research has demonstrated that compounds containing trifluoromethyl moieties exhibit significant antimicrobial properties. In vitro studies have shown that 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria indicate potent activity compared to standard antibiotics .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies indicate that at higher concentrations (above 20 µM), the compound exhibits significant cytotoxicity. For instance, certain derivatives showed IC50 values as low as 6.5 µM against specific cancer cell lines, suggesting that structural modifications can enhance its anti-cancer potential .

Anti-inflammatory Potential

The compound's anti-inflammatory properties have also been investigated. It was found to influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammatory responses. Some derivatives increased NF-κB activity by 10–15%, indicating that the position of substituents on the phenyl ring significantly affects its pro- or anti-inflammatory potential .

Research Findings and Case Studies

StudyFindingsNotes
Antimicrobial Evaluation Significant inhibition against S. aureus and MRSAMIC values lower than standard treatments
Cell Viability Assays IC50 values around 6.5 µM for certain derivativesSuggests potential as an anti-cancer agent
Inflammatory Response Modulation of NF-κB activity observedPositioning of substituents critical for activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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